N-ethyl-1-(3-nitrobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide N-ethyl-1-(3-nitrobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 941953-40-8
VCID: VC4432748
InChI: InChI=1S/C22H21N3O4/c1-3-24(18-9-4-7-16(2)13-18)22(27)20-11-6-12-23(21(20)26)15-17-8-5-10-19(14-17)25(28)29/h4-14H,3,15H2,1-2H3
SMILES: CCN(C1=CC=CC(=C1)C)C(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-]
Molecular Formula: C22H21N3O4
Molecular Weight: 391.427

N-ethyl-1-(3-nitrobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide

CAS No.: 941953-40-8

Cat. No.: VC4432748

Molecular Formula: C22H21N3O4

Molecular Weight: 391.427

* For research use only. Not for human or veterinary use.

N-ethyl-1-(3-nitrobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide - 941953-40-8

Specification

CAS No. 941953-40-8
Molecular Formula C22H21N3O4
Molecular Weight 391.427
IUPAC Name N-ethyl-N-(3-methylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide
Standard InChI InChI=1S/C22H21N3O4/c1-3-24(18-9-4-7-16(2)13-18)22(27)20-11-6-12-23(21(20)26)15-17-8-5-10-19(14-17)25(28)29/h4-14H,3,15H2,1-2H3
Standard InChI Key PWXLCSQXRIVLKE-UHFFFAOYSA-N
SMILES CCN(C1=CC=CC(=C1)C)C(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-]

Introduction

N-ethyl-1-(3-nitrobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide is a synthetic compound with significant interest in medicinal chemistry due to its potential pharmacological properties. It belongs to the class of dihydropyridine derivatives, which are known for their biological activities, including anti-cancer effects and cardiovascular impacts.

Synthesis Methods

The synthesis of N-ethyl-1-(3-nitrobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide can be achieved through various methods involving the reaction of substituted amines with appropriate carbonyl compounds. One approach involves the condensation of ethylamine with a substituted 2-oxo-1,2-dihydropyridine derivative.

Example Synthesis Approach

  • Starting Materials: Ethylamine and a substituted 2-oxo-1,2-dihydropyridine derivative.

  • Reaction Conditions: The reaction typically involves heating under controlled conditions to facilitate the condensation process.

  • Product Purification: The resulting compound can be purified using techniques such as column chromatography to achieve high purity.

Potential Biological Activities

While the exact mechanism of action for N-ethyl-1-(3-nitrobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide is not fully understood, similar compounds have shown anticancer activity against various human cancer cell lines. This suggests potential applications in cancer therapeutics.

Potential Applications

  • Cancer Therapeutics: The compound may exhibit anticancer properties, making it a candidate for further research in oncology.

  • Cardiovascular Effects: Dihydropyridine derivatives are known for their cardiovascular impacts, which could be relevant for this compound as well.

Stability and Solubility

The compound is expected to be stable under standard laboratory conditions but may be sensitive to strong acids or bases due to its functional groups. Further studies on solubility and stability under various pH conditions would provide valuable insights into its practical applications.

Stability Considerations

ConditionStability
Standard Laboratory ConditionsStable
Strong Acids/BasesSensitive

Research Findings and Future Directions

Ongoing research highlights the potential of N-ethyl-1-(3-nitrobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide as a valuable asset in both therapeutic and synthetic contexts. Future studies should focus on elucidating its mechanism of action and exploring its pharmacological properties further.

Future Research Directions

  • Mechanism of Action: Investigate how the compound interacts at the cellular level to affect signaling pathways.

  • Pharmacological Properties: Conduct in-depth studies on its potential anticancer and cardiovascular effects.

  • Derivative Synthesis: Explore the synthesis of derivatives with enhanced biological activities.

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